SSTC3 -

SSTC3

Catalog Number: EVT-2974924
CAS Number:
Molecular Formula: C23H17F3N4O3S2
Molecular Weight: 518.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SSTC3 was developed as part of a research initiative aimed at identifying novel CK1α activators. It is classified as a small-molecule compound within the category of kinase modulators. Its structural characteristics allow it to interact specifically with CK1α, leading to modulation of downstream signaling pathways.

Synthesis Analysis

Methods

The synthesis of SSTC3 involved multiple steps, beginning with scaffold-based design to optimize its molecular structure for binding affinity and biological activity. The initial compounds were synthesized through standard organic synthesis techniques, including coupling reactions and purification processes such as chromatography.

Technical Details

The synthetic process typically includes:

  • Formation of key intermediates: Using established organic reactions to construct the core structure.
  • Optimization: Iterative cycles of modification were employed to enhance potency and selectivity for CK1α.
  • Purification: High-performance liquid chromatography (HPLC) was used to isolate the final product from reaction mixtures.

The final compound was characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Molecular Structure Analysis

Structure

SSTC3 has a well-defined molecular structure that allows it to interact effectively with CK1α. Its specific structural features include:

  • A core aromatic ring system.
  • Functional groups that facilitate hydrogen bonding and hydrophobic interactions with the target enzyme.

Data

The molecular formula for SSTC3 is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 273.35 g/mol. The compound's three-dimensional conformation can be analyzed using computational modeling techniques to predict its binding orientation within the active site of CK1α.

Chemical Reactions Analysis

Reactions

SSTC3 primarily acts through its interaction with CK1α, leading to enhanced phosphorylation of CK1α substrates. This action modulates various downstream signaling pathways critical for cell growth and differentiation.

Technical Details

In vitro assays demonstrated that SSTC3 significantly increases the phosphorylation levels of specific substrates associated with CK1α activity. The compound was shown to have a median effective concentration (EC50) of approximately 30 nM, indicating high potency in activating CK1α.

Mechanism of Action

Process

The mechanism by which SSTC3 exerts its effects involves direct binding to CK1α, leading to an increase in the kinase's activity. This activation results in:

  • Enhanced phosphorylation of WNT pathway components.
  • Downregulation of WNT target gene expression, which is crucial for cancer cell proliferation.

Data

Experimental data indicate that SSTC3 treatment leads to significant reductions in WNT-driven reporter gene activity, demonstrating its effectiveness in modulating this critical signaling pathway.

Physical and Chemical Properties Analysis

Physical Properties

SSTC3 is characterized by:

  • A solid-state appearance.
  • High solubility in organic solvents, which facilitates its use in biological assays.

Chemical Properties

Chemical analyses reveal that SSTC3 is stable under physiological conditions but may undergo degradation under extreme pH or temperature conditions. Its log P value indicates moderate lipophilicity, which is favorable for cellular uptake.

Applications

SSTC3 has promising applications in scientific research, particularly in:

  • Cancer therapeutics: Due to its ability to inhibit WNT signaling, SSTC3 could be developed as a treatment option for colorectal cancer and potentially other malignancies where WNT signaling is dysregulated.
  • Drug discovery: As a lead compound, SSTC3 can serve as a template for the development of new CK1α modulators with improved efficacy and safety profiles.
Introduction to SSTC3 in the Context of Wnt/β-Catenin Signaling Dysregulation

SSTC3 as a Casein Kinase 1α (CK1α) Activator in Oncogenic Wnt Pathway Modulation

SSTC3 (CAS 1242422-09-8; C~23~H~17~F~3~N~4~O~3~S~2~; MW 518.53 g/mol) is a novel small-molecule activator of casein kinase 1α (CK1α), a serine/threonine kinase within the β-catenin destruction complex. It binds CK1α with high affinity (K~d~ = 32 nM) and inhibits Wnt signaling at nanomolar potency (EC~50~ = 30 nM in reporter assays) [1] [4] [5]. Unlike Porcupine inhibitors (e.g., WNT974) or tankyrase inhibitors, which act upstream or at the receptor level, SSTC3 targets the core cytoplasmic machinery of β-catenin regulation. Its mechanism centers on enhancing the activity of CK1α, a physiological negative regulator of β-catenin, thereby exploiting an endogenous brake on pathway hyperactivity [2] [10].

Table 1: Key Characteristics of SSTC3

PropertyValue
Chemical FormulaC~23~H~17~F~3~N~4~O~3~S~2~
Molecular Weight518.53 g/mol
CAS Number1242422-09-8
CK1α Binding Affinity (K~d~)32 nM
Wnt Inhibition (EC~50~)30 nM
Primary MechanismAllosteric CK1α activation

The Role of CK1α in β-Catenin Phosphorylation and Degradation Dynamics

In the canonical Wnt "off" state (absence of Wnt ligand), cytosolic β-catenin is constitutively targeted for proteasomal degradation by a multi-protein destruction complex. This complex includes the scaffold proteins AXIN and APC, and the kinases glycogen synthase kinase 3β (GSK3β) and CK1α. CK1α performs the critical initiating step, phosphorylating β-catenin at Ser~45~. This "priming" phosphorylation recruits GSK3β, which subsequently phosphorylates β-catenin at Thr~41~, Ser~37~, and Ser~33~. The hyperphosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and degradation [3] [6] [9].

Constitutive Wnt pathway activation in cancers (e.g., via APC loss) disrupts destruction complex assembly or function, preventing β-catenin phosphorylation and degradation. SSTC3 counters this dysregulation by directly activating CK1α. Biochemical studies demonstrate that SSTC3:

  • Enhances CK1α Kinase Activity: SSTC3 increases the catalytic efficiency (k~cat~/K~m~) of CK1α, promoting more efficient phosphorylation of its substrates, including β-catenin [2] [10].
  • Promotes β-Catenin Phosphorylation: Treatment of SW403 CRC cells with SSTC3 (100 nM, 15 min) rapidly increases levels of phospho-β-catenin (Ser~45~), the CK1α-specific phosphorylation mark [1] [10].
  • Reduces Stabilized β-Catenin: By initiating the phosphorylation cascade, SSTC3 facilitates β-catenin ubiquitination and degradation, thereby decreasing cytoplasmic and nuclear pools of active β-catenin and suppressing transcription of Wnt target genes (e.g., AXIN2, LGR5, MYC, CCND1) [2] [7] [10].

Table 2: Key Phosphorylation Events in β-Catenin Degradation

KinasePhosphorylation SiteRole in Degradation ComplexEffect of SSTC3
CK1αSer^45^"Priming" phosphorylation; recruits GSK3βEnhanced efficiency
GSK3βThr^41^, Ser^37^, Ser^33^Forms phosphodegron for β-TrCP recognitionFacilitated via priming

Properties

Product Name

SSTC3

IUPAC Name

4-[methyl-[4-(trifluoromethyl)phenyl]sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide

Molecular Formula

C23H17F3N4O3S2

Molecular Weight

518.5 g/mol

InChI

InChI=1S/C23H17F3N4O3S2/c1-30(17-9-7-16(8-10-17)23(24,25)26)35(32,33)18-11-5-15(6-12-18)21(31)29-22-28-20(14-34-22)19-4-2-3-13-27-19/h2-14H,1H3,(H,28,29,31)

InChI Key

HSFAATUFWDDUGW-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Solubility

not available

Canonical SMILES

CN(C1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.